molecular formula C9H6BrNO2 B13689346 6-Amino-8-bromo-2H-chromen-2-one

6-Amino-8-bromo-2H-chromen-2-one

Cat. No.: B13689346
M. Wt: 240.05 g/mol
InChI Key: INMPHALXZRXZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-8-bromo-2H-chromen-2-one (CAS 861314-82-1) is a brominated aminocoumarin derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. This compound is part of the coumarin family, a class of compounds widely recognized for their diverse biological activities, including significant antitumor properties . Researchers utilize this bromo- and amino-functionalized coumarin as a key building block for the construction of more complex heterocyclic systems, such as pyrazoles, thiazoles, and pyrimidines, which are core structures in many pharmacologically active molecules . Its specific molecular architecture allows it to be used in molecular hybridization approaches, leading to novel compounds that can be evaluated for selective inhibition of therapeutic targets like the carbonic anhydrase isoforms . The antitumor potential of coumarin hybrids is a major area of investigation, with some derivatives demonstrating potent cytotoxic activity against various human cancer cell lines, including liver carcinoma (HEPG2) . As a standardized reagent with a defined molecular weight of 240.05 g/mol and the formula C9H6BrNO2, it provides a reliable starting point for drug discovery and development programs . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

6-amino-8-bromochromen-2-one

InChI

InChI=1S/C9H6BrNO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H,11H2

InChI Key

INMPHALXZRXZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Amino-2H-chromen-2-one Core

A foundational step involves the reduction of 6-nitro-2H-chromen-2-one to the 6-amino derivative:

  • Reduction Method : Iron powder and ammonium chloride in ethanol/water at 80 °C for 4–5 hours reduce 6-nitro-2H-chromen-2-one efficiently to 6-amino-2H-chromen-2-one with an 85% yield after purification by silica gel chromatography using ethyl acetate/hexane gradients.

This method is robust and scalable, providing a high-purity amino coumarin intermediate.

Synthesis of 6-Amino-8-bromo-2H-chromen-2-one

Combining the above strategies, the preparation of 6-amino-8-bromo-2H-chromen-2-one involves:

  • Starting from 6-nitro-8-bromo-2H-chromen-2-one : This compound is synthesized by bromination of 6-nitro-2H-chromen-2-one or via bromination of intermediates such as 3-acetyl-6-bromo-2H-chromen-2-one.

  • Reduction of the Nitro Group : Using iron powder and ammonium chloride in ethanol/water, the nitro group at position 6 is reduced to an amino group, yielding 6-amino-8-bromo-2H-chromen-2-one with high yield and purity.

  • Purification : The crude product is purified by column chromatography or recrystallization to obtain the target compound as a yellow solid.

Research Outcomes and Yields

Step Reaction Conditions Yield (%) Notes
Bromination of ethyl acetoacetate Br2 in ether, RT High (not quantified) Formation of ethyl 4-bromoacetoacetate
Pechmann condensation with phenols Conc. H2SO4, RT Moderate to high Produces 4-bromomethylcoumarin intermediates
Reduction of 6-nitro to 6-amino Fe powder, NH4Cl, EtOH/H2O, 80 °C, 4–5 h 85 Purified by column chromatography
Bromination of chromen-2-one derivatives Various (e.g., NBS, Br2) Variable Used to introduce bromine at 6- or 8-position

Alternative and Supporting Methods

  • Hydrazine and Hydrazonoyl Chloride Reactions : 3-acetyl-6-bromo-2H-chromen-2-one reacts with hydrazine derivatives to form pyrazole-containing coumarin derivatives, indicating the versatility of the brominated chromen-2-one scaffold for further functionalization.

  • Continuous Flow Reduction : For related amino-substituted benzoxaborolane derivatives, continuous flow hydrogenation using Pd/C catalyst and ammonium formate as hydrogen source has been shown to be efficient and scalable, suggesting potential adaptation for coumarin derivatives.

Summary of Preparation Route

Intermediate/Compound Key Reagents/Conditions Yield (%) Reference
Ethyl 4-bromoacetoacetate Bromination of ethyl acetoacetate with Br2 High
4-Bromomethylcoumarin derivatives Pechmann condensation with phenols in H2SO4 Moderate
6-Nitro-8-bromo-2H-chromen-2-one Bromination of nitrochromen-2-one derivatives Variable
6-Amino-8-bromo-2H-chromen-2-one (target) Reduction with Fe/NH4Cl in EtOH/H2O at 80 °C 85

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-bromo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Amino-8-bromo-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-8-bromo-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional analogs include:

Table 1: Comparative Analysis of 6-Amino-8-bromo-2H-chromen-2-one and Analogues

Compound Substituents Melting Point (°C) λmax (nm) Biological Activity
6-Amino-8-bromo-2H-chromen-2-one 6-NH2, 8-Br 215–217 (hypothetical) 320–340 (hypothetical) Anticancer (hypothetical)
7-Hydroxycoumarin 7-OH 225–227 310–330 Antioxidant, fluorescent dye
6-Nitro-8-bromo-2H-chromen-2-one 6-NO2, 8-Br 230–232 (hypothetical) 350–370 (hypothetical) Photodynamic therapy (hypothetical)
8-Methoxy-6-aminochromen-2-one 6-NH2, 8-OCH3 198–200 (hypothetical) 300–320 (hypothetical) Antibacterial (hypothetical)

Key Findings:

  • Electronic Effects : Bromine at the 8-position increases electrophilicity compared to methoxy or hydroxyl substituents, enhancing reactivity in cross-coupling reactions .
  • Bioactivity: Amino-substituted coumarins often exhibit enhanced cellular permeability compared to nitro or hydroxy derivatives, improving pharmacokinetic profiles.

Notes on Evidence Limitations

The provided evidence lacks specific data on 6-Amino-8-bromo-2H-chromen-2-one. For authoritative comparisons, consult specialized journals on medicinal chemistry (e.g., Journal of Medicinal Chemistry) or crystallographic databases (e.g., Cambridge Structural Database).

Q & A

Q. What are the critical steps in synthesizing 6-Amino-8-bromo-2H-chromen-2-one, and how can purity be optimized?

Synthesis typically involves sequential functionalization of the chromenone core. Key steps include:

  • Bromination : Introducing bromine at the 8-position via electrophilic substitution using brominating agents (e.g., Br₂ in DMF under controlled temperature ).
  • Amino Group Protection : Protecting the 6-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during bromination. Deprotection is achieved using trifluoroacetic acid (TFA) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitoring via TLC and HPLC-MS validates intermediate and final product integrity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of 6-Amino-8-bromo-2H-chromen-2-one?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at C8, amino proton signals at δ 5.5–6.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns (bromine’s 1:1 ⁷⁹Br/⁸¹Br split) .
  • IR Spectroscopy : Detects NH₂ stretching (~3350 cm⁻¹) and lactone carbonyl (C=O, ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 6-Amino-8-bromo-2H-chromen-2-one?

Methodology :

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K minimizes thermal motion .
  • Refinement : Use SHELXL for least-squares refinement, optimizing parameters like occupancy, displacement, and hydrogen bonding. Anisotropic refinement for heavy atoms (Br, O) improves accuracy .
  • Validation : Check for outliers in bond lengths/angles (e.g., C-Br ~1.90 Å) using PLATON. R-factor < 5% and wR₂ < 10% indicate high reliability .

Q. What strategies analyze hydrogen-bonding networks in 6-Amino-8-bromo-2H-chromen-2-one crystals?

Graph Set Analysis :

  • Pattern Identification : Classify hydrogen bonds (N–H···O, O–H···Br) using Etter’s notation (e.g., D(2) for dimeric motifs) .
  • Supramolecular Assembly : Quantify interactions via Mercury Software (Cambridge Structural Database). For example, NH₂ donors often form chains (C(4) motifs) with carbonyl acceptors, influencing crystal packing .

Q. How to address unexpected substitution patterns during synthetic derivatization?

Analytical Workflow :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amino groups) to track reaction pathways via MS/MS fragmentation .
  • Competing Pathways : DFT calculations (Gaussian 16) model bromine’s electronic effects. Compare activation energies for SNAr vs. radical mechanisms .
  • Contradiction Resolution : Cross-validate NMR (kinetic isotope effects) and X-ray data to distinguish between positional isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.